molecular formula C12H12IN B1309458 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 217314-37-9

1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B1309458
CAS No.: 217314-37-9
M. Wt: 297.13 g/mol
InChI Key: ZONDZQDYFVQUKL-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrrole ring with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)-2,5-dimethyl-1H-pyrrole can be synthesized through a multi-step process involving the formation of the pyrrole ring followed by iodination. One common method involves the reaction of 3-iodoaniline with acetylacetone under acidic conditions to form the pyrrole ring. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as thiolates and amines under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium thiolate or primary amines in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

  • Substituted pyrrole derivatives.
  • Oxidized pyrrole compounds.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

1-(3-Iodophenyl)-2,5-dimethyl-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the pyrrole ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

    1-(3-Iodophenyl)ethanone: Similar in structure but lacks the pyrrole ring.

    3-Iodophenol: Contains an iodine atom on a phenyl ring but has a hydroxyl group instead of a pyrrole ring.

    2,5-Dimethylpyrrole: Lacks the iodine-substituted phenyl ring.

Uniqueness: 1-(3-Iodophenyl)-2,5-dimethyl-1H-pyrrole is unique due to the combination of the iodine-substituted phenyl ring and the dimethyl-substituted pyrrole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

1-(3-iodophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONDZQDYFVQUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406333
Record name 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217314-37-9
Record name 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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